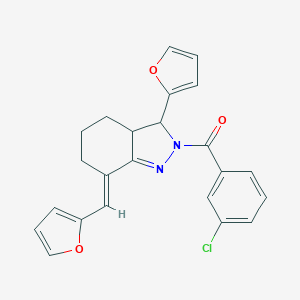![molecular formula C20H24N2O2S2 B430955 Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 328068-60-6](/img/structure/B430955.png)
Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a carbamothioyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps One common method starts with the preparation of the benzothiophene core, which can be synthesized through a Paal-Knorr reaction involving a 1,4-dicarbonyl compound and phosphorus pentasulfide
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and the use of specific catalysts to improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiocarbonyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- Ethyl 2-(methylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-(phenylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the benzyl group, in particular, can enhance its ability to interact with biological targets.
Properties
CAS No. |
328068-60-6 |
|---|---|
Molecular Formula |
C20H24N2O2S2 |
Molecular Weight |
388.6g/mol |
IUPAC Name |
ethyl 2-(benzylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O2S2/c1-3-24-19(23)17-15-11-13(2)9-10-16(15)26-18(17)22-20(25)21-12-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H2,21,22,25) |
InChI Key |
XOXORYWDPAORNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=S)NCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Chloro-5-(4-isobutoxybenzyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B430872.png)
![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(furan-2-yl)methanone](/img/structure/B430877.png)

![5-[4-(Difluoromethoxy)phenyl]-2-(2,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430881.png)
![2-(4-Chlorophenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430882.png)
![2-(Biphenyl-4-yl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430884.png)
![5-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430885.png)
![2-(4-Chlorophenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430886.png)
![5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430887.png)
![3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE](/img/structure/B430889.png)
![5-(2-Methoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430890.png)
![3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B430892.png)
![3-(cyclopentylmethyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B430894.png)
![2-(benzylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B430896.png)
